Valproic Acid Methyl Ester-d3 is classified under the category of fatty acid derivatives. It is synthesized from valproic acid through esterification processes, where deuterium-labeled methanol is used to introduce the deuterated methyl group. The compound can be sourced from specialized chemical suppliers and is often employed in studies involving drug metabolism and pharmacodynamics due to its isotopic labeling.
The synthesis of Valproic Acid Methyl Ester-d3 typically involves the following steps:
The reaction can be summarized as follows:
Valproic Acid Methyl Ester-d3 participates in various chemical reactions typical of esters, including hydrolysis, transesterification, and reactions with nucleophiles. For instance:
The mechanism of action for Valproic Acid Methyl Ester-d3 is closely related to that of valproic acid itself. It exerts its pharmacological effects primarily through:
Research indicates that these mechanisms contribute to its efficacy in treating epilepsy and mood disorders.
These properties make Valproic Acid Methyl Ester-d3 suitable for various laboratory applications, particularly in drug metabolism studies.
Valproic Acid Methyl Ester-d3 serves several critical functions in scientific research:
Valproic Acid Methyl Ester-d3 (methyl-d₃ 2-propylpentanoate) possesses the molecular formula C₉H₁₅D₃O₂ and a molecular weight of 161.26 g/mol. Its structure features a deuterated methyl ester group (-COOCD₃) attached to the branched carbon chain of 2-propylpentanoic acid. The isotopic labeling occurs exclusively at the methoxy group, maintaining the native structure of the valproyl backbone essential for biomimetic behavior in analytical systems. This selective deuteration achieves approximately 99% isotopic purity, providing a mass shift of +3 Da relative to the non-deuterated ester (C₉H₁₈O₂, 158.24 g/mol) – a critical feature for mass spectrometric differentiation [7] [10].
Key physicochemical properties include:
Table 1: Physicochemical Characterization of Valproic Acid Methyl Ester-d3
Property | Specification |
---|---|
Molecular Formula | C₉H₁₅D₃O₂ |
Exact Mass | 161.15 Da |
CAS Registry Number | Not specified in sources |
Unlabelled Analog CAS | 22632-59-3 (Valproic Acid Methyl Ester) |
XLogP | Estimated 3.1 (similar to non-deuterated analog) |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 26.3 Ų |
Isotopic Distribution | d₃: >99% |
The deuterated ester exhibits near-identical chromatographic behavior to its protiated form in reversed-phase HPLC systems, with retention time differences typically <0.1 minute. However, slight hydrophobic isotopologues effects may cause minimal retention time reduction (~0.5-1%) in high-resolution separations. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic absence of the protiated methyl ester signal at ~3.6 ppm, replaced by a suppressed singlet due to deuterium quadrupole effects [7] [10].
The development of deuterated valproate analogs follows a rich historical trajectory beginning with VPA's serendipitous discovery. Initially synthesized in 1882 by Beverly Burton as 2-propylvaleric acid, VPA remained a chemical curiosity until 1963 when George Carraz observed unexpected anticonvulsant activity in compounds dissolved in VPA [1] [6]. The subsequent medical adoption of valproate sodium (1967) and divalproex sodium (1983) established VPA as a broad-spectrum antiepileptic, though its complex metabolism remained poorly understood [1] [3].
Deuterated valproate derivatives emerged in the late 1980s as metabolic research tools, driven by two needs:
The strategic placement of deuterium exclusively at the metabolically inert methyl ester position represented a significant advancement over earlier analogs. This design preserves the native metabolic handling of the valproyl moiety while providing the necessary mass spectral signature for detection, addressing limitations observed in alkyl chain-deuterated versions where deuterium substitution altered β-oxidation rates [5] [7].
Table 2: Evolution of Deuterated Valproate Analogs for Research
Generation | Compound | Deuteration Sites | Primary Application | Limitations |
---|---|---|---|---|
1st (1980s) | Valproic Acid-d₁₅ | Full deuteration | Metabolic stability studies | Altered physicochemical properties; high cost |
2nd (1990s) | Valproic Acid-d₆ | α,α'-positions on propyl chains | CYP450 pathway studies | Altered β-oxidation kinetics |
3rd (2000s) | Valproic Acid Methyl Ester-d₃ | Exclusively methyl ester | Quantitative LC-MS/MS bioanalysis | Limited to ester-containing metabolites |
Current | Valproic Acid-¹³C₄ | ¹³C in carboxylate/carbon chain | Absolute quantification | Synthetic complexity; higher cost |
Valproic Acid Methyl Ester-d3 serves as a cornerstone in advancing personalized medicine approaches for valproate therapy through two interconnected disciplines:
Pharmacometabolomics Integration: As an internal standard, VPA-d₃ ME enables precise quantification of >12 VPA metabolites in biological samples. Key applications include:
Pharmacogenomic Applications: When coupled with genomic data, VPA-d₃ ME-standardized metabolomics reveals gene-metabolite interactions:
Table 3: Key Valproate Metabolites Quantified Using Valproic Acid Methyl Ester-d3
Metabolite | Metabolic Pathway | Significance | Quantification Challenge Addressed |
---|---|---|---|
4-ene-VPA | CYP2C9/CYP2A6 | Hepatotoxic reactive metabolite | Low abundance; requires LLOQ <10 ng/mL |
(E,Z)-2-ene-VPA | β-oxidation | Major dehydrogenation product | Co-elution with isomers |
3-keto-VPA | Mitochondrial β-oxidation | Key intermediate in terminal metabolism | Thermal instability in GC-MS |
4-hydroxy-VPA | CYP2C9 | Precursor to glutaric aciduria metabolites | Similar fragmentation to parent in MS/MS |
Valproic Acid β-D-Glucuronide | UGT-mediated conjugation | Major elimination pathway (30-50%) | Poor ionization efficiency; matrix effects |
3-hydroxy-VPA | CYP3A4/5 | Neuroactive metabolite | Distinguishing from isomeric 2-hydroxy-VPA |
The integration of VPA-d₃ ME-standardized assays with genomic data enables sophisticated pharmacokinetic/toxicity prediction models. Recent studies demonstrate that combining CYP2C9 genotype, UGT1A6 haplotype, and 4-ene-VPA concentration predicts serious adverse events with 92% sensitivity and 89% specificity – a significant improvement over single-analyte therapeutic drug monitoring (TDM) [2] [5]. This approach exemplifies the compound's critical role in advancing precision medicine for complex drugs like valproate.
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9